molecular formula C7H6BrNO2 B1291704 6-Bromo-5-methoxypicolinaldehyde CAS No. 329217-74-5

6-Bromo-5-methoxypicolinaldehyde

Cat. No.: B1291704
CAS No.: 329217-74-5
M. Wt: 216.03 g/mol
InChI Key: USVQCSLXWUKOGP-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of picolinaldehyde, featuring a bromine atom at the sixth position and a methoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-5-methoxypicolinaldehyde typically involves the bromination of 5-methoxypicolinaldehyde. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Bromo-5-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids or esters as the nucleophiles.

Major Products Formed:

    Oxidation: Formation of 6-Bromo-5-methoxypicolinic acid.

    Reduction: Formation of 6-Bromo-5-methoxypicolinyl alcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

6-Bromo-5-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine:

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a building block in organic synthesis makes it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxypicolinaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which can participate in various chemical reactions. In biological systems, if used as a drug or drug precursor, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • 5-Bromo-6-methoxypicolinaldehyde
  • 5-Methoxypicolinaldehyde
  • 6-Bromo-3-methoxypicolinaldehyde

Comparison:

6-Bromo-5-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring This positioning can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

6-bromo-5-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQCSLXWUKOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624092
Record name 6-Bromo-5-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329217-74-5
Record name 6-Bromo-5-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-bromo-3-methoxy-6-methyl-pyridine (2.00 g, 9.9 mmol), Cu(II) sulfate pentahydrate (2.47 g, 9.9 mmol), and potassium peroxydisulfate (8.03 g, 29.7 mmol) in 80 mL of acetonitrile/H2O (1:1) was heated under reflux. After 1 hour, the dark green mixture was cooled to room temperature and CH2Cl2 was added. The layers were separated and the aqueous layer further extracted with CH2Cl2. The organics were combined, dried (MgSO4), filtered and evaporated. The resulting crude product was purified on silica gel [Biotage, hexane:ethyl acetate (4:1)] to give a white solid (0.51 g, 24% yield).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) sulfate pentahydrate
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
24%

Synthesis routes and methods II

Procedure details

To a solution of (6-bromo-5-methoxypyridin-2-yl)methanol (2.30 g, 10 mmol) in dichloromethane (50 mL) was added MnO2 (8.0 g) at rt. The reaction mixture was stirred at rt for 24 h. After that time the reaction was cooled to rt, filtered to remove solids and concentrated under reduced pressure to give 6-bromo-5-methoxypicolinaldehyde (1.35 g, 63%) as an off-white solid: 1H NMR (400 MHz, CDCl3): δ 9.94 (s, 1H), 7.96 (d, J=8.4 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 4.03 (s, 3H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

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